2-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of similar compounds has been performed via the reaction of salicylaldehyde with substituted acrylonitriles . The formation of the heterocyclic ring system proceeds probably through the forming adduct and oxetane. The latter is converted into alkene with cyclohexanone elimination followed by the intramolecular cyclization into 2-iminobenzopyran. Further a nucleophilic addition occurs of morpholine to the nitrile group and the formation of derivative, which reacts with salicylaldehyde to give a tricyclic system .Molecular Structure Analysis
The structure of similar compounds has been confirmed by methods such as X-ray analysis . The symmetrically independent part of the unit cell contains two molecules. They differ by the 4H-pyran ring conformation and the orientation of the morpholine moiety relative to the tricyclic fragment .Chemical Reactions Analysis
The reaction of certain phenols with N - (4,4-diethoxybutyl)pyrimidin-2-amine has been studied . The reaction proceeds apparently similar to the method used in the synthesis analysis .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, 2-Morpholin-4-yl-pyrimidin-4-ol has a density of 1.3±0.1 g/cm3, boiling point of 404.0±55.0 °C at 760 mmHg, and vapour pressure of 0.0±1.0 mmHg at 25°C .作用机制
Target of Action
The primary target of this compound is the Leucine-rich repeat kinase 2 (LRRK2) . LRRK2 has been genetically linked to Parkinson’s disease (PD) by genome-wide association studies (GWAS). The most common LRRK2 mutation, G2019S, which is relatively rare in the total population, gives rise to increased kinase activity .
Mode of Action
The compound acts as a highly potent, selective, brain penetrant, and in vivo active LRRK2 kinase inhibitor . It interacts with the LRRK2 kinase, inhibiting its activity. This inhibition is believed to be beneficial in the treatment of PD, particularly in cases where the LRRK2 mutation is present .
Biochemical Pathways
It is known that lrrk2 plays a role in several cellular processes, including vesicle trafficking, autophagy, and cytoskeletal dynamics . By inhibiting LRRK2, the compound could potentially affect these pathways and their downstream effects.
Pharmacokinetics
It is described as abrain penetrant , suggesting that it is able to cross the blood-brain barrier, an important characteristic for drugs intended to treat neurological disorders like PD.
Result of Action
The inhibition of LRRK2 kinase activity by this compound could lead to a decrease in the pathological effects associated with PD, particularly in cases where the LRRK2 G2019S mutation is present . .
未来方向
属性
IUPAC Name |
2-[4-(4-morpholin-4-ylpyrimidin-2-yl)piperazin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O2/c22-14-16-13-17-15-30-10-2-18(17)24-20(16)27-4-6-28(7-5-27)21-23-3-1-19(25-21)26-8-11-29-12-9-26/h1,3,13H,2,4-12,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYEZNYJPJKIRPN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=CC(=C(N=C21)N3CCN(CC3)C4=NC=CC(=N4)N5CCOCC5)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。